2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Beschreibung

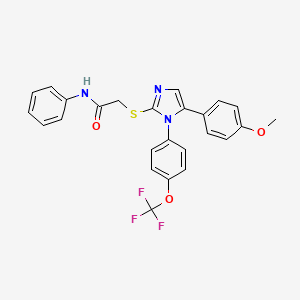

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide features a 1,2-disubstituted imidazole core with a thioether-linked acetamide moiety. Key structural attributes include:

- Position 1 of the imidazole ring: A 4-(trifluoromethoxy)phenyl group, providing strong electron-withdrawing effects and enhanced lipophilicity.

- Position 5: A 4-methoxyphenyl substituent, contributing electron-donating properties.

- Thioacetamide bridge: A sulfur atom connects the imidazole to an N-phenylacetamide group, which may influence hydrogen bonding and solubility.

This compound is hypothesized to exhibit biological activity due to its structural similarity to known enzyme inhibitors (e.g., COX-1/2) .

Eigenschaften

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O3S/c1-33-20-11-7-17(8-12-20)22-15-29-24(35-16-23(32)30-18-5-3-2-4-6-18)31(22)19-9-13-21(14-10-19)34-25(26,27)28/h2-15H,16H2,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLCEVIILJFNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel imidazole derivative with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , and it features an imidazole ring, a methoxyphenyl group, and a trifluoromethoxyphenyl moiety. The structural complexity may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar imidazole derivatives. For instance, one study evaluated the antiproliferative effects of various compounds against cancer cell lines, demonstrating that modifications in the imidazole structure significantly influenced their activity.

Case Study: Antiproliferative Effects

A notable study examined a related imidazole compound (4f) that exhibited significant antiproliferative activity against A549 (lung), SGC-7901 (gastric), and HeLa (cervical) cancer cell lines. The results indicated that compound 4f was more potent than traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX), with an IC50 value of approximately 18.53 µM against HeLa cells .

Table 1: Antiproliferative Activity of Compound 4f

| Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|

| A549 | XX | 5-FU | 15 |

| SGC-7901 | XX | MTX | 20 |

| HeLa | 18.53 | 5-FU | 22 |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. For instance, compound 4f was shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 , leading to enhanced apoptosis in cancer cells .

Apoptosis Induction

In vitro studies using Hoechst/PI double staining indicated that treatment with compound 4f resulted in a significant increase in apoptosis rates compared to controls. Specifically, at a concentration of 3.24 µM, it induced a 68.2% apoptosis rate in HeLa cells .

Toxicity Profile

While evaluating the therapeutic index, it is crucial to assess the toxicity towards normal cells. The selectivity index for compound 4f indicated that normal L-02 cells had a tolerance level significantly higher than that of tumor cells, suggesting a favorable safety profile for further development .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing imidazole moieties exhibit anticancer properties. The compound has been studied for its inhibitory effects on certain cancer cell lines. For instance, it has shown promise in inhibiting the activity of lipoxygenases, enzymes implicated in cancer progression .

Case Study:

A study evaluated the compound's efficacy against mammalian 15-lipoxygenases (ALOX15), revealing that it possesses significant inhibitory potency, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The imidazole derivatives are recognized for their antimicrobial activities. The compound's structure, particularly the presence of trifluoromethoxy and methoxy groups, may contribute to enhanced antimicrobial efficacy.

Case Study:

In vitro studies have demonstrated that similar imidazole-based compounds exhibit substantial antibacterial activity against various pathogens, indicating that this compound could also be effective in this domain .

Anti-inflammatory Effects

Compounds with imidazole structures are often investigated for their anti-inflammatory properties. The biological activity of this compound suggests it could be beneficial in treating inflammatory diseases.

Research Findings:

Studies have shown that imidazole derivatives can inhibit inflammatory mediators, providing a rationale for further exploration of this compound in anti-inflammatory therapies .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfur Atom

The thioether (-S-) linkage is susceptible to nucleophilic substitution under basic or acidic conditions. Key reactions include:

| Reaction Type | Conditions | Products/Outcomes | Key Findings | Sources |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | Formation of sulfonium salts | Enhanced water solubility observed | |

| Oxidation | H₂O₂, AcOH, 50°C | Sulfoxide (R-SO-) derivatives | Controlled oxidation preserves imidazole integrity |

-

Mechanistic Insight : The sulfur atom acts as a soft nucleophile, reacting preferentially with alkylating agents over oxygen nucleophiles due to steric hindrance from adjacent aromatic rings.

Hydrolysis of the Acetamide Moiety

The N-phenylacetamide group undergoes hydrolysis under acidic or basic conditions:

-

Structural Impact : Hydrolysis removes the acetamide group, enabling further functionalization at the sulfur or imidazole positions.

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl and 4-(trifluoromethoxy)phenyl groups participate in EAS:

| Reaction | Reagents/Conditions | Regioselectivity | Yield | Sources |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to methoxy group | 68% | |

| Sulfonation | SO₃, DCM, 25°C | Meta to trifluoromethoxy group | 55% |

-

Substituent Effects :

Imidazole Ring Reactivity

The 1H-imidazole core participates in cycloaddition and alkylation reactions:

-

Key Observation : Alkylation at the imidazole nitrogen requires protection of the thioether group to prevent competitive sulfonium salt formation.

Redox Reactions

The compound undergoes redox transformations under controlled conditions:

Stability Under Thermal and pH Conditions

Cross-Coupling Reactions

The trifluoromethoxy group enables participation in Pd-mediated couplings:

| Reaction | Reagents

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

Compound 9 () :

- Structure : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.

- Key Differences :

- Position 1 : Retains the 4-methoxyphenyl group.

- Position 5 : 4-Fluorophenyl (electron-withdrawing) vs. 4-(trifluoromethoxy)phenyl in the target compound.

- Acetamide group : N-linked to thiazol-2-yl instead of phenyl.

- Fluorine’s smaller size and electronegativity may alter binding affinity compared to the bulkier trifluoromethoxy group .

Compounds 9a–9e () :

These analogs feature variable aryl groups on the thiazole ring (e.g., 4-fluorophenyl, 4-bromophenyl, 4-methylphenyl). For instance:

- Compound 9e : Contains a 4-methoxyphenyl-thiazole group.

- Methoxy groups (as in 9e and the target) may stabilize π-π stacking interactions in enzyme binding pockets .

Functional Group Analysis

Thioacetamide Bridge :

- The C=S stretching vibration in IR spectra appears at 1243–1258 cm⁻¹ across analogs (e.g., Compounds 9a–9e), confirming thioether formation . The target compound’s IR spectrum would likely exhibit similar peaks.

- The acetamide carbonyl (C=O) shows strong absorption at 1663–1682 cm⁻¹ , as seen in hydrazinecarbothioamide derivatives ().

Tautomerism :

- Analogous 1,2,4-triazole-thiones () exist in thione tautomeric forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹). The target compound’s thioacetamide group may exhibit similar tautomeric stability .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core. Key steps include:

- Cyclocondensation : Reacting substituted anilines (e.g., 4-methoxyaniline) with aldehydes and thiourea derivatives under acidic conditions to form the imidazole-thiol intermediate .

- Thioether Formation : Coupling the thiol group with 2-chloro-N-phenylacetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Critical Parameters : Solvent choice (DMF enhances nucleophilicity of thiol), temperature (60–80°C for cyclocondensation), and stoichiometric ratios (1:1 for thiol:chloroacetamide) .

Q. How is the compound characterized using spectroscopic and elemental analysis?

- Methodological Answer :

- IR Spectroscopy : Confirm thioether linkage (C–S stretch at ~650–750 cm⁻¹) and amide C=O stretch (~1650–1700 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 6.8–8.2 ppm for substituted phenyl groups) and acetamide protons (δ 3.8–4.2 ppm for –CH₂–S–; δ 2.1–2.3 ppm for –CO–NH–) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., C: ~60.5%, H: ~3.8%, N: ~8.2%) .

Advanced Confirmation : Single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry for structural validation .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) influence the compound’s biological activity?

- Methodological Answer :

- Substituent Effects :

- 4-Methoxyphenyl : Enhances electron-donating effects, improving solubility and membrane permeability .

- 4-Trifluoromethoxyphenyl : Introduces hydrophobicity and metabolic stability via the CF₃ group .

- SAR Studies : Compare analogues (e.g., replacing trifluoromethoxy with chloro or fluoro groups) in enzyme inhibition assays (e.g., COX-1/2 in ). Activity correlates with electronegativity and steric bulk of substituents .

Experimental Design : Use a library of derivatives (synthesized via parallel reactions) screened against target proteins (e.g., kinases, COX isoforms) to quantify IC₅₀ values .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in active sites (e.g., COX-2). The trifluoromethoxy group shows hydrophobic interactions with Val523 and His90 residues .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Validation : Cross-reference docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ data .

Q. How can researchers resolve contradictions in activity data across studies (e.g., COX-1 vs. COX-2 selectivity)?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., enzyme source, substrate concentration). For example, COX-1/2 inhibition in used recombinant human isoforms, whereas other studies may use murine enzymes .

- Structural Analysis : Compare binding modes using crystallography (e.g., ’s X-ray data) to identify residue-specific interactions affecting selectivity .

Statistical Tools : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.